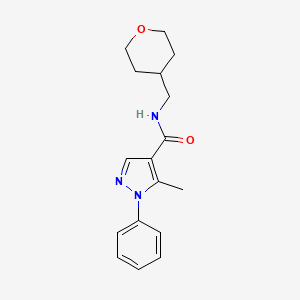![molecular formula C16H14ClN3O B11150229 N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11150229.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the chloro substituent and the isonicotinamide moiety further enhances its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the indole derivative with isonicotinic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, leading to modulation of their activities. The chloro substituent and isonicotinamide moiety can enhance binding affinity and selectivity towards specific targets. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
6-chloroindole: A simpler indole derivative with a chloro substituent.
Isonicotinic acid: A precursor used in the synthesis of isonicotinamide derivatives.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide is unique due to the combination of the indole core, chloro substituent, and isonicotinamide moiety. This combination imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the chloro substituent can increase lipophilicity and membrane permeability, while the isonicotinamide moiety can enhance binding affinity to specific targets.
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-14-2-1-12-5-9-20(15(12)11-14)10-8-19-16(21)13-3-6-18-7-4-13/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
ZQBFJYVZXVSNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B11150150.png)

![N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine](/img/structure/B11150158.png)
![Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B11150167.png)
![methyl 5-isopropyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11150175.png)
![{4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11150182.png)
![[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11150187.png)
![ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11150189.png)
![(S)-methyl 2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate](/img/structure/B11150195.png)
![3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11150202.png)
![6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11150211.png)
![N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B11150217.png)
![(4E)-N-hydroxy-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine](/img/structure/B11150222.png)
![N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11150227.png)
